

Spectroscopic Profile of Eichlerialactone: A Technical Guide

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Compound of Interest

Compound Name: *Eichlerialactone*

Cat. No.: *B1151833*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Eichlerialactone**, a dammarane-type triterpenoid. The information presented is essential for the identification, characterization, and further investigation of this natural product in research and drug development contexts.

Chemical Structure and Properties

Eichlerialactone is a tetracyclic triterpenoid with the molecular formula $C_{27}H_{42}O_4$ and a molecular weight of 430.6 g/mol. Its structure features a dammarane skeleton, which is common to a class of bioactive natural products.

Spectroscopic Data

The structural elucidation of **Eichlerialactone** has been achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The 1H and ^{13}C NMR data provide detailed information about the chemical environment of each proton and carbon atom.

Table 1: ^1H NMR Spectroscopic Data of **Eichlerialactone**

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
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Table 2: ^{13}C NMR Spectroscopic Data of **Eichlerialactone**

Position	Chemical Shift (δ) ppm
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structural features.

Table 3: Mass Spectrometry Data of **Eichlerialactone**

m/z	Relative Intensity (%)	Proposed Fragment
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Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data of **Eichlerialactone**

Wavenumber (cm^{-1})	Description of Absorption
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Experimental Protocols

Detailed experimental protocols for the isolation and spectroscopic analysis of **Eichlerialactone** are crucial for the reproducibility of results.

Isolation of Eichlerialactone

Eichlerialactone has been isolated from plant species of the *Aglaia* genus, such as *Aglaia lawii* and *Aglaia andamanica*. The general procedure involves:

- **Extraction:** The plant material (e.g., leaves, bark) is dried, powdered, and extracted with a suitable organic solvent (e.g., methanol, ethanol).
- **Fractionation:** The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.
- **Chromatography:** Final purification is typically achieved using various chromatographic techniques, such as column chromatography over silica gel and preparative thin-layer chromatography.

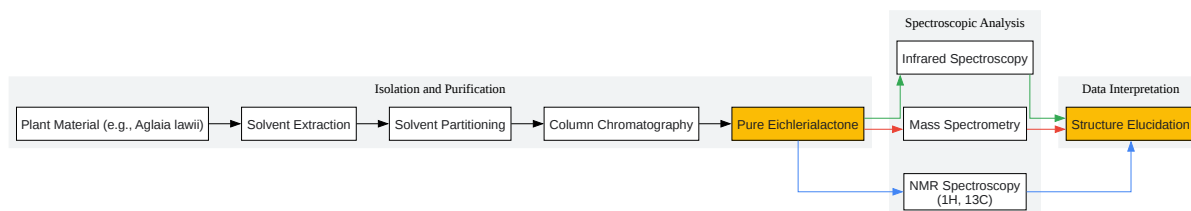
Spectroscopic Analysis

The purified **Eichlerialactone** is then subjected to spectroscopic analysis.

- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer using a suitable deuterated solvent, such as chloroform-d (CDCl_3). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- **Mass Spectrometry:** Mass spectra are typically obtained using techniques such as electrospray ionization (ESI) or electron impact (EI) ionization.
- **Infrared Spectroscopy:** IR spectra are recorded on an FT-IR spectrometer, and the sample is prepared as a KBr pellet or as a thin film.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like **Eichlerialactone**.



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Caption: General workflow for the isolation and spectroscopic analysis of **Eichlerialactone**.

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